molecular formula C11H7Cl2NO4 B15256184 (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 111104-26-8

(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Cat. No.: B15256184
CAS No.: 111104-26-8
M. Wt: 288.08 g/mol
InChI Key: IEODYFJEEGJUQB-BYPYZUCNSA-N
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Description

(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a chiral carboxylic acid derivative featuring a substituted isoindole-1,3-dione core. The compound’s structure includes two chlorine atoms at positions 5 and 6 of the isoindole ring and a propanoic acid side chain with an (S)-configuration at the α-carbon.

Properties

CAS No.

111104-26-8

Molecular Formula

C11H7Cl2NO4

Molecular Weight

288.08 g/mol

IUPAC Name

(2S)-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H7Cl2NO4/c1-4(11(17)18)14-9(15)5-2-7(12)8(13)3-6(5)10(14)16/h2-4H,1H3,(H,17,18)/t4-/m0/s1

InChI Key

IEODYFJEEGJUQB-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a precursor isoindoline compound followed by the introduction of the dioxo group through oxidation reactions. The final step involves the addition of the propanoic acid moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The propanoic acid moiety enables classical acid-derived transformations:

Reaction TypeConditionsProductsKey Features
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Corresponding estersReversible reaction; requires dehydration.
Amidation Thionyl chloride (SOCl₂) → amine couplingAmidesActivated acid chloride intermediate enhances nucleophilic attack.
Salt Formation Alkali hydroxides (NaOH/KOH)Carboxylate saltsImproves water solubility for biological applications .

Isoindole-Dione Reactivity

The dichlorinated isoindole-dione core participates in nucleophilic substitutions and redox reactions:

Nucleophilic Aromatic Substitution

  • Chlorine Displacement :

    • Reagents : Amines, alkoxides, or thiols under basic conditions.

    • Outcome : Substitution at C5 or C6 positions due to electron-withdrawing effects of carbonyl groups .

    • Example : Reaction with morpholine yields 5-morpholino derivatives, altering biological activity .

Reduction Reactions

  • Dione Reduction :

    • Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    • Outcome : Conversion of 1,3-dioxo groups to diols, modifying ring aromaticity .

Cross-Coupling Reactions

The compound’s aromatic system supports transition-metal-catalyzed couplings:

ReactionCatalystApplications
Suzuki-Miyaura Pd(PPh₃)₄Introduction of aryl/heteroaryl groups at chlorine sites.
Buchwald-Hartwig Pd₂(dba)₃/XPhosFormation of C–N bonds with amines .

Thermal and Photochemical Behavior

  • Thermal Decomposition : Degrades above 250°C, releasing CO₂ and HCl .

  • Photostability : Limited data, but analogous isoindole-diones undergo [4+2] cycloadditions under UV light .

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

CompoundStructural FeatureReactivity Distinction
5-Chloroisoindole No dioxo groupsLacks electrophilic sites for nucleophilic substitution.
Isoxaben Benzamide corePreferentially undergoes hydrolysis over esterification.

Scientific Research Applications

(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Isoindole Ring

The following compounds share the isoindole-1,3-dione scaffold but differ in substituents, influencing their properties:

Compound Name Substituents (Position) Molecular Weight Key Differences vs. Target Compound Source
(2S)-2-(5-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid Br (5) 298.09 Larger halogen (Br vs. Cl), higher molecular weight
(2S)-2-(5-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CH₃ (5) 233.22 Electron-donating methyl group, lower molecular weight
2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid NO₂ (5) 250.17 Nitro group (strong electron-withdrawing), acetic acid side chain
(2S)-3-{5'-acetyl-2'-fluoro-[1,1'-biphenyl]-4-yl}-2-(5-bromo-1-oxo-isoindol-2-yl)propanoate Br (5), acetyl/fluoro biphenyl 504.30 Extended aromatic system, ester functional group

Key Observations:

  • Halogen Effects : Bromine substitution (as in ) increases molecular weight and lipophilicity compared to chlorine. Chlorine’s higher electronegativity may enhance electronic interactions in biological systems.
  • Electron-Donating vs.
  • Side Chain Modifications : Compounds with biphenyl or acetylated side chains () exhibit altered pharmacokinetic profiles due to increased steric bulk and polarity.

Physicochemical Properties

  • Solubility : Dichloro substitution likely reduces aqueous solubility compared to methyl analogs () but improves it relative to bromo derivatives () due to molecular weight and polarity trade-offs.
  • Acidity : The nitro-substituted compound () is expected to have a lower pKa than the dichloro target due to the nitro group’s strong electron-withdrawing effect.

Q & A

Q. Basic Research Focus

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example:
    • Chiral Auxiliary Approach : Use (S)-proline derivatives to anchor the stereocenter during isoindole ring formation, followed by acidic cleavage .
    • Enzymatic Resolution : Employ lipases or esterases to hydrolyze racemic mixtures, leveraging the compound’s carboxylic acid moiety .
    • Chromatographic Purification : Utilize chiral stationary-phase HPLC (e.g., amylose-based columns) to separate enantiomers, with mobile phases optimized for polarity (e.g., hexane:isopropanol:trifluoroacetic acid) .

Q. Basic Research Focus

  • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the isoindole dioxo group (δ ~160-170 ppm for carbonyl carbons) and stereochemistry via coupling constants (e.g., 3JHH^3J_{H-H} for propanoic acid configuration) .
    • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis; heavy atoms (Cl) enhance diffraction quality .
    • Mass Spectrometry (HRMS) : Confirm molecular formula (C11_{11}H8_8Cl2_2NO4_4) with <2 ppm error .

Advanced Consideration : For dynamic behavior (e.g., tautomerism), use variable-temperature NMR or DFT calculations to model electronic environments .

How can researchers mitigate contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Methodological Answer :
    • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH (use buffered systems), and cell line viability (e.g., MTT vs. ATP-based assays) .
    • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew dose-response curves .
    • Orthogonal Validation : Cross-verify findings with SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated gene knockout to confirm target specificity .

Example Contradiction : Discrepancies in IC50_{50} values may arise from impurity-driven off-target effects. Purity verification via 19^19F NMR (if fluorinated analogs exist) or elemental analysis is critical .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • Methodological Answer :
    • Exposure Control : Use fume hoods (≤0.1 m/s face velocity) and closed systems for weighing .
    • PPE : Nitrile gloves (ASTM D6978 standard), goggles, and lab coats resistant to organic acids .
    • Spill Management : Absorb with inert materials (silica gel) and neutralize with sodium bicarbonate before disposal .

Q. Advanced Research Focus

  • Methodological Answer :
    • Docking Simulations : Use AutoDock Vina to predict binding modes to target enzymes (e.g., HDACs or kinases). Parameterize chlorine atoms with partial charges derived from DFT .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of isoindol-propanoic acid interactions in solvated systems .
    • QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) on inhibitory potency using Hammett constants .

Case Study : For HDAC inhibition, validate predictions with enzymatic assays (e.g., fluorogenic substrate cleavage) and compare IC50_{50} values across analogs .

What strategies optimize solubility for in vivo studies without compromising stability?

Q. Advanced Research Focus

  • Methodological Answer :
    • Prodrug Design : Synthesize methyl esters or PEGylated derivatives to enhance aqueous solubility, with enzymatic cleavage sites (e.g., esterases) for activation .
    • Cocrystallization : Use coformers like nicotinamide to improve bioavailability (e.g., 1:1 molar ratio in solvent evaporation trials) .
    • Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) for sustained release; characterize with DLS and TEM .

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